molecular formula C10H8FNS B15205428 2-Fluoro-4-(2-thienyl)aniline

2-Fluoro-4-(2-thienyl)aniline

Cat. No.: B15205428
M. Wt: 193.24 g/mol
InChI Key: KIEWKBQCVLLFFK-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-thienyl)aniline is an organic compound that features a fluorine atom and a thienyl group attached to an aniline core

Preparation Methods

The synthesis of 2-Fluoro-4-(2-thienyl)aniline can be achieved through several routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another approach involves the direct fluorination of 4-(2-thienyl)aniline using appropriate fluorinating agents.

Chemical Reactions Analysis

2-Fluoro-4-(2-thienyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or thienyl positions, leading to a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Scientific Research Applications

2-Fluoro-4-(2-thienyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-thienyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic activity, receptor binding, and signal transduction .

Comparison with Similar Compounds

2-Fluoro-4-(2-thienyl)aniline can be compared to other similar compounds, such as:

The uniqueness of this compound lies in the combination of the fluorine atom and the thienyl group, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C10H8FNS

Molecular Weight

193.24 g/mol

IUPAC Name

2-fluoro-4-thiophen-2-ylaniline

InChI

InChI=1S/C10H8FNS/c11-8-6-7(3-4-9(8)12)10-2-1-5-13-10/h1-6H,12H2

InChI Key

KIEWKBQCVLLFFK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C=C2)N)F

Origin of Product

United States

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